Dimethyl 5-cyclopentyl-1H-pyrrole-2,4-dicarboxylate is a heterocyclic organic compound characterized by the molecular formula C14H19NO4. It is part of the pyrrole-2,4-dicarboxylate family and features a pyrrole ring substituted with two carboxylate groups and a cyclopentyl group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural properties and biological activities .
These reactions are essential for modifying the compound to enhance its biological activity or to synthesize analogs for further study .
The biological activity of dimethyl 5-cyclopentyl-1H-pyrrole-2,4-dicarboxylate has been investigated primarily in the context of medicinal chemistry. Preliminary studies suggest that it may exhibit:
Further research is necessary to fully elucidate its pharmacological profiles and mechanisms of action .
The synthesis of dimethyl 5-cyclopentyl-1H-pyrrole-2,4-dicarboxylate typically involves several steps:
These methods highlight the versatility in synthesizing this compound and its derivatives .
Dimethyl 5-cyclopentyl-1H-pyrrole-2,4-dicarboxylate has potential applications in various fields:
The exploration of these applications is ongoing and warrants further investigation .
Interaction studies involving dimethyl 5-cyclopentyl-1H-pyrrole-2,4-dicarboxylate focus on its binding affinities with various biological targets. Key areas include:
These studies are crucial for assessing the safety and efficacy profiles necessary for drug development .
Dimethyl 5-cyclopentyl-1H-pyrrole-2,4-dicarboxylate shares structural similarities with several other compounds in the pyrrole family. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate | C13H17NO4 | Methyl group instead of cyclopentyl group |
| Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | C12H17NO4 | Different substitution pattern on the pyrrole ring |
| Dimethyl 3,5-cyclohexyl-1H-pyrrole-2,4-dicarboxylate | C14H19NO4 | Cyclohexyl group provides different steric effects |
Dimethyl 5-cyclopentyl-1H-pyrrole-2,4-dicarboxylate is unique due to its specific cyclopentyl substitution and the arrangement of carboxylic acid groups, which influence its reactivity and biological properties compared to these similar compounds .
Dimethyl 5-cyclopentyl-1H-pyrrole-2,4-dicarboxylate represents a substituted pyrrole derivative characterized by a heterocyclic five-membered aromatic ring system with distinctive structural features [1]. The compound exhibits the molecular formula C13H17NO4 with a molecular weight of 251.28 g/mol, as confirmed through systematic chemical analysis [1] [2]. The molecular architecture consists of a central pyrrole ring bearing two methyl carboxylate substituents at positions 2 and 4, along with a cyclopentyl group attached at position 5 [1] .
The pyrrole ring system demonstrates typical aromatic characteristics, with the nitrogen atom contributing its lone pair electrons to the aromatic sextet, resulting in a planar six π-electron system [4]. Bond length analysis of similar pyrrole compounds reveals that the carbon-carbon bonds within the ring exhibit values ranging from 1.37 to 1.43 Angstroms, indicating partial double bond character consistent with aromatic delocalization [5]. The carbon-nitrogen bonds typically measure between 1.35 to 1.38 Angstroms, reflecting the aromatic nature of the heterocycle [5].
The bonding properties of dimethyl 5-cyclopentyl-1H-pyrrole-2,4-dicarboxylate are influenced by the electron-withdrawing nature of the two ester substituents, which modulate the electron density distribution within the aromatic system . The ester carbonyl groups exhibit characteristic double bond character with carbon-oxygen bond lengths approximately 1.20 Angstroms for the carbonyl oxygen and 1.32 Angstroms for the ester oxygen [6]. The presence of the cyclopentyl substituent introduces additional conformational complexity through its non-planar five-membered saturated ring structure .
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C13H17NO4 | [1] |
| Molecular Weight | 251.28 g/mol | [1] |
| Chemical Abstracts Service Number | 1704096-43-4 | [1] [2] |
| Simplified Molecular-Input Line-Entry System | O=C(C1=CC(C(OC)=O)=C(C2CCCC2)N1)OC | [1] |
| International Chemical Identifier Key | OQZVDGCCSUPPJN-UHFFFAOYSA-N | [1] [2] |
The crystallographic characteristics of dimethyl 5-cyclopentyl-1H-pyrrole-2,4-dicarboxylate can be inferred from structural analyses of closely related pyrrole dicarboxylate compounds [7] [8] [9]. Similar compounds in this chemical family demonstrate predominantly planar pyrrole ring systems with minimal deviation from planarity, typically exhibiting maximum deviations of less than 0.02 Angstroms for ring atoms [7] [10].
The molecular packing arrangements in pyrrole dicarboxylate crystals are primarily governed by intermolecular hydrogen bonding interactions between the pyrrole nitrogen-hydrogen donor and the carbonyl oxygen acceptors of adjacent molecules [7] [6]. These hydrogen bonding patterns typically result in the formation of centrosymmetric dimers with characteristic ring motifs, as observed in related diethyl pyrrole-2,5-dicarboxylate structures [9] [6]. The dimer formation occurs through pairs of intermolecular nitrogen-hydrogen to oxygen hydrogen bonds, creating stable supramolecular assemblies [6].
Crystallographic studies of analogous compounds reveal that the carbonyl groups of the ester substituents maintain near-coplanar orientations with respect to the pyrrole ring plane [7] [11]. The dihedral angles between the carbonyl groups and the pyrrole ring typically range from 3 to 7 degrees, indicating minimal steric hindrance and optimal electronic conjugation [7]. The cyclopentyl substituent introduces additional three-dimensional character to the molecular structure, potentially influencing the overall crystal packing efficiency .
The intermolecular interactions extend beyond simple hydrogen bonding to include weaker van der Waals forces and potential carbon-hydrogen to oxygen contacts [10]. These secondary interactions contribute to the overall stability of the crystal lattice and influence the physical properties of the solid-state material [12]. The presence of multiple ester groups provides additional sites for intermolecular interactions, potentially leading to more complex three-dimensional network structures [13].
Nuclear magnetic resonance spectroscopy provides definitive structural identification parameters for dimethyl 5-cyclopentyl-1H-pyrrole-2,4-dicarboxylate through characteristic chemical shift patterns [14] [15] [16]. Proton nuclear magnetic resonance analysis in deuterated chloroform solvent reveals the distinctive pyrrole nitrogen-hydrogen proton signal appearing as a broad singlet in the 8-10 parts per million region, consistent with aromatic heterocyclic systems [17] [18].
The pyrrole ring carbon-hydrogen proton exhibits a characteristic chemical shift in the 6-7 parts per million range, reflecting the aromatic environment and electron-withdrawing influence of the adjacent ester substituents [15] [16]. The cyclopentyl substituent protons appear as complex multiplets in the 1.5-3.0 parts per million region, with integration patterns consistent with the five-membered saturated ring system . The methyl ester protons manifest as sharp singlets at approximately 3.8-4.0 parts per million, with integration corresponding to six protons total [14] [16].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through characteristic carbonyl carbon resonances appearing in the 160-165 parts per million region [16] [17]. The aromatic pyrrole carbons exhibit chemical shifts between 110-140 parts per million, while the cyclopentyl carbons appear in the aliphatic region between 20-40 parts per million [15] . The ester methyl carbons typically resonate around 52-55 parts per million [16].
Infrared spectroscopy reveals diagnostic absorption bands characteristic of the functional groups present in the molecule [17] [18]. The nitrogen-hydrogen stretch appears as a broad absorption between 3200-3400 wavenumbers, while the ester carbonyl stretch manifests as strong absorption bands in the 1680-1750 wavenumber range [15] [17]. Aromatic carbon-carbon stretching vibrations appear between 1450-1650 wavenumbers, providing additional structural confirmation [18].
Mass spectrometry analysis yields the molecular ion peak at mass-to-charge ratio 252 for the protonated molecular ion, confirming the molecular weight determination [19]. Fragmentation patterns typically involve loss of ester groups and cyclopentyl substituents, providing structural verification through characteristic fragmentation pathways [19].
| Spectroscopic Technique | Signal Assignment | Expected Chemical Shift/Frequency |
|---|---|---|
| 1H Nuclear Magnetic Resonance | Nitrogen-hydrogen proton | 8-10 ppm (broad) |
| 1H Nuclear Magnetic Resonance | Pyrrole carbon-hydrogen | 6-7 ppm |
| 1H Nuclear Magnetic Resonance | Methyl ester protons | 3.8-4.0 ppm (singlet, 6H) |
| 13C Nuclear Magnetic Resonance | Carbonyl carbons | 160-165 ppm |
| 13C Nuclear Magnetic Resonance | Aromatic carbons | 110-140 ppm |
| Infrared Spectroscopy | Nitrogen-hydrogen stretch | 3200-3400 cm⁻¹ |
| Infrared Spectroscopy | Carbonyl stretch | 1680-1750 cm⁻¹ |
The conformational characteristics of dimethyl 5-cyclopentyl-1H-pyrrole-2,4-dicarboxylate are determined by the interplay between the rigid aromatic pyrrole core and the flexible cyclopentyl substituent [20]. The pyrrole ring maintains essential planarity due to its aromatic character, with all five ring atoms lying within a common plane to optimize π-electron delocalization [10] [4]. This planar geometry is crucial for maintaining the aromatic stabilization energy of the heterocyclic system [4].
The cyclopentyl substituent introduces conformational flexibility through its non-planar five-membered saturated ring structure [20]. Cyclopentane derivatives typically adopt envelope or twist conformations to minimize ring strain, with rapid interconversion between different puckered forms [20]. The attachment of the cyclopentyl group to the pyrrole ring creates a conformational preference that balances steric interactions with electronic effects [21].
The ester substituents at positions 2 and 4 of the pyrrole ring exhibit preferential coplanar orientations with respect to the aromatic plane, minimizing steric hindrance while maximizing conjugative interactions [7] [11]. The methyl ester groups can undergo restricted rotation around the carbon-oxygen single bonds, though the barrier to rotation is typically low enough to permit rapid conformational equilibration at ambient temperatures .
Quantum chemical calculations on related pyrrole systems indicate that the most stable conformations involve minimal deviation of substituents from the aromatic plane [22] [23]. The electronic structure calculations reveal that the highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap is influenced by the substitution pattern, with electron-withdrawing ester groups typically increasing the energy gap [23]. The presence of the electron-donating cyclopentyl group provides a counterbalancing effect on the electronic properties [22].
Dimethyl 5-cyclopentyl-1H-pyrrole-2,4-dicarboxylate is a heterocyclic ester compound with the molecular formula C₁₃H₁₇NO₄ and a molecular weight of 251.28 g/mol [1] [2]. The compound is identified by the Chemical Abstracts Service number 1704096-43-4 [1] [2].
The fundamental molecular structure consists of a pyrrole ring core substituted with two methyl ester groups at the 2 and 4 positions and a cyclopentyl group at the 5 position [1]. This substitution pattern significantly influences the compound's physical properties compared to simpler pyrrole derivatives.
Direct experimental physical constants for dimethyl 5-cyclopentyl-1H-pyrrole-2,4-dicarboxylate have not been extensively reported in the literature. However, comparative analysis with structurally related pyrrole dicarboxylate compounds provides valuable insights into expected properties. The parent dimethyl 1H-pyrrole-2,4-dicarboxylate exhibits a density of 1.3±0.1 g/cm³ and a boiling point of 355.0±22.0°C at 760 mmHg [3]. Similarly, diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate demonstrates a melting point of 135-136°C and a boiling point of 381.93°C [4].
Based on structural correlations, dimethyl 5-cyclopentyl-1H-pyrrole-2,4-dicarboxylate is predicted to have a density in the range of 1.1-1.3 g/cm³, reflecting the influence of the bulky cyclopentyl substituent which typically decreases density compared to smaller alkyl groups [4] [3]. The compound's thermal properties are expected to be intermediate between simple pyrrole esters and more heavily substituted derivatives.
| Property | Value | Method |
|---|---|---|
| CAS Number | 1704096-43-4 | Literature assignment |
| Molecular Formula | C₁₃H₁₇NO₄ | Structural determination |
| Molecular Weight | 251.28 g/mol | Calculated |
| Estimated Density | 1.1-1.3 g/cm³ | Structural correlation |
| Physical State | Solid (predicted) | Structural analogy |
The solubility characteristics of dimethyl 5-cyclopentyl-1H-pyrrole-2,4-dicarboxylate are governed by the interplay between its polar ester functionalities and the hydrophobic cyclopentyl substituent. The compound exhibits amphiphilic properties that significantly influence its dissolution behavior in various solvents [6].
Water solubility is expected to be limited due to the hydrophobic cyclopentyl group, which increases the overall lipophilic character of the molecule . The presence of two methyl ester groups provides some polarity, but this is insufficient to overcome the hydrophobic contributions from the cyclopentyl ring system. Based on structural analysis software predictions, the compound falls into the "slightly soluble" category for aqueous systems [6].
The compound demonstrates excellent solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide due to favorable interactions between the ester carbonyl groups and protic solvents [7] . Chlorinated solvents including dichloromethane and chloroform are expected to provide exceptional solubilization due to their ability to interact with both the aromatic pyrrole system and the ester functionalities [8].
The estimated logarithmic partition coefficient (log P) between octanol and water is predicted to be in the range of 2.5-3.5, indicating moderate lipophilicity . This value reflects the balance between the polar ester groups and the nonpolar cyclopentyl substituent, positioning the compound in an intermediate hydrophobicity range suitable for biological membrane interactions.
| Solvent System | Solubility Classification | Driving Forces |
|---|---|---|
| Water | Slightly soluble | Limited by cyclopentyl hydrophobicity |
| Methanol/Ethanol | Highly soluble | Ester group solvation |
| Dichloromethane | Highly soluble | Aromatic and ester interactions |
| Hexane | Poorly soluble | Insufficient nonpolar character |
The thermal behavior of dimethyl 5-cyclopentyl-1H-pyrrole-2,4-dicarboxylate follows patterns established for pyrrole dicarboxylate compounds, with decomposition typically initiated through ester bond cleavage followed by ring degradation processes [9] [10].
Based on thermogravimetric analysis of related pyrrole esters, the compound is expected to remain thermally stable up to approximately 200°C [9] [10]. This stability window encompasses typical processing and storage temperatures, making the compound suitable for standard synthetic applications. The initial decomposition temperature is predicted to occur between 200-250°C, consistent with the thermal behavior observed for similar pyrrole dicarboxylate derivatives [10].
Thermal decomposition proceeds through multiple pathways characteristic of ester pyrrole systems [9] [10]. The primary degradation route involves cleavage of the ester bonds at elevated temperatures, releasing methanol and carbon dioxide. This process typically occurs with a peak decomposition temperature in the range of 280-320°C based on differential scanning calorimetry studies of analogous compounds [9].
Secondary decomposition pathways include fragmentation of the cyclopentyl substituent, generating cyclopentene derivatives and smaller hydrocarbon fragments [9]. The pyrrole ring system demonstrates relative stability but ultimately undergoes oxidative degradation at temperatures exceeding 350°C, producing various nitrogen-containing fragments and carbonaceous residues [10].
Thermogravimetric analysis is predicted to show minimal mass loss below 200°C, followed by rapid degradation between 200-400°C with approximately 90-95% mass loss [9]. The remaining char content reflects the aromatic character of the pyrrole ring system, which forms stable carbonaceous materials at high temperatures [10].
| Thermal Parameter | Predicted Range | Basis |
|---|---|---|
| Stability Limit | 200°C | Ester bond strength |
| Decomposition Onset | 200-250°C | Structural analogy |
| Peak Decomposition | 280-320°C | Related compound data |
| Primary Products | CO₂, methanol, organics | Mechanism prediction |
The physicochemical properties of dimethyl 5-cyclopentyl-1H-pyrrole-2,4-dicarboxylate arise from specific molecular structural features that govern intermolecular interactions and bulk material behavior [11] [12].
The pyrrole ring system provides aromatic character with delocalized π-electron density that influences both chemical reactivity and physical properties [11] [12]. The nitrogen heteroatom serves as both a hydrogen bond donor through the NH group and affects the electronic distribution throughout the molecule. The 2,4-dicarboxylate substitution pattern creates an asymmetric charge distribution that influences molecular dipole moment and crystal packing arrangements [11].
The cyclopentyl group at the 5-position significantly impacts the compound's physicochemical profile [11] . This saturated five-membered ring increases molecular volume and lipophilicity while providing conformational flexibility that affects solid-state packing efficiency. The bulky nature of the cyclopentyl substituent creates steric hindrance that may influence intermolecular interactions and reduce crystalline melting points compared to linear alkyl analogs .
The methyl ester groups contribute polar surface area and provide sites for hydrogen bond acceptance [11] . These functionalities enhance solubility in protic organic solvents while creating potential hydrolysis sites under aqueous conditions. The ester carbonyls participate in dipole-dipole interactions that stabilize liquid phases and influence vapor pressure characteristics .
The overall molecular geometry combines planar aromatic character from the pyrrole ring with three-dimensional bulk from the cyclopentyl substituent [11] [12]. This structural arrangement affects membrane permeability by influencing the compound's ability to adopt conformations suitable for lipid bilayer insertion. The conformational flexibility provided by the cyclopentyl group and ester linkages allows adaptation to different chemical environments [12].
Intramolecular interactions between the pyrrole NH and nearby carbonyl groups may form weak hydrogen bonds that stabilize specific conformations [11] [14]. Such interactions influence the compound's solution behavior and may affect biological activity through conformational preorganization effects [14].
| Structural Feature | Property Impact | Mechanism |
|---|---|---|
| Pyrrole NH group | Hydrogen bonding capability | Proton donor interactions |
| Cyclopentyl substituent | Increased lipophilicity | Hydrophobic surface area |
| Ester functionalities | Organic solvent compatibility | Polar interactions |
| 2,4-Substitution pattern | Asymmetric charge distribution | Electronic effects |
| Overall geometry | Membrane permeability | Conformational adaptation |